7-(3-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
The compound “7-(3-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . These compounds are known for their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidines can be analyzed using various spectroscopic techniques . Unfortunately, the specific molecular structure analysis for this compound is not available in the retrieved papers.Chemical Reactions Analysis
The chemical reactions involving [1,2,4]triazolo[1,5-a]pyrimidines are diverse and depend on the specific substituents present in the molecule . The specific chemical reactions for this compound are not available in the retrieved papers.Physical and Chemical Properties Analysis
The physical and chemical properties of [1,2,4]triazolo[1,5-a]pyrimidines can be determined using various analytical techniques . The specific physical and chemical properties for this compound are not available in the retrieved papers.Scientific Research Applications
Synthesis and Characterization
Synthetic Protocols : Research highlights the synthesis of a series of compounds, including 7-(4-(benzyloxy)-3-methoxyphenyl)-N-(4-chlorophenyl)-4,7-dihydro-5methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide, using the Biginelli protocol. These compounds were characterized by various spectroscopic techniques (V. P. Gilava, P. Patel, H. Ram, & J. H. Chauhan, 2020) source.
Structural Insights : The study of rearrangement of thiazolo[3,2-a]pyrimidines into triazolo[4,3-a]pyrimidines, providing structural data through single crystal X-ray diffraction, illustrates the complexity of reactions involving similar compounds (E. A. Lashmanova, A. Agarkov, V. Rybakov, & A. Shiryaev, 2019) source.
Chemical Properties and Reactions : Investigations into the alkyl rearrangement of 5-methyl-7-alkoxy-s-triazolo[1,5-a]pyrimidines provide insight into the behavior and reactivity of these compounds under specific conditions (Y. Makisumi & H. Kanō, 1963) source.
Biological Activity and Applications
Antimicrobial and Antioxidant Activities : Several synthesized compounds, including triazolopyrimidines, were evaluated for antimicrobial and antioxidant activities, highlighting their potential therapeutic applications (V. P. Gilava, P. Patel, H. Ram, & J. H. Chauhan, 2020) source.
Anti-Inflammatory and Analgesic Agents : Novel heterocyclic compounds derived from visnaginone and khellinone, including pyrimidine derivatives, exhibited significant COX-1/COX-2 inhibition, analgesic, and anti-inflammatory activities, suggesting their utility as therapeutic agents (A. Abu‐Hashem, S. Al-Hussain, & M. Zaki, 2020) source.
Antibacterial and Antifungal Potential : A series of N,7-bis(substitutedphenyl)-4,7-dihydro-5-isopropyl-[1,2,4]triazolo-[1,5-a]pyrimidine-6-carboxamide compounds were synthesized and assessed for their antibacterial and antifungal activities, indicating their potential in antimicrobial therapies (J. H. Chauhan & H. Ram, 2019) source.
Future Directions
Mechanism of Action
Target of Action
The compound, 7-(3-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide, is a part of the triazole-pyrimidine hybrid class of compounds . These compounds have been shown to have promising neuroprotective and anti-inflammatory properties . They exhibit their effects through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also interact with active residues of ATF4 and NF-kB proteins .
Mode of Action
The compound interacts with its targets, leading to the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . This results in reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
The compound affects the NF-kB inflammatory pathway and ER stress pathway . By inhibiting these pathways, it reduces inflammation and apoptosis, which are key processes involved in neurodegenerative diseases .
Result of Action
The compound’s action results in significant anti-neuroinflammatory properties and promising neuroprotective activity . It reduces the production of inflammatory markers like NO and TNF-α . It also decreases the expression of ER stress and apoptosis markers, thereby protecting neuronal cells .
Properties
IUPAC Name |
7-(3-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2/c1-13-17(19(26)24-15-8-4-3-5-9-15)18(25-20(23-13)21-12-22-25)14-7-6-10-16(11-14)27-2/h3-12,18H,1-2H3,(H,24,26)(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXNFRMLXLVIQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)OC)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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